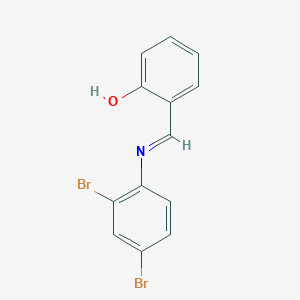![molecular formula C16H14Br2I2N2Ni B6298164 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-11-5](/img/structure/B6298164.png)
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is an organometallic complex compound composed of two nickel(II) ions, two bromide ions, and two N-4-iodophenyl imino butane ligands. This compound has been widely studied due to its potential applications in various scientific research areas such as catalysis, electrochemistry, and synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide has been studied extensively due to its potential applications in various scientific research areas. It has been used in catalysis as a catalyst for the synthesis of a variety of organic compounds. It has also been used in electrochemistry as a redox-active material for the electrochemical reduction of carbon dioxide. Additionally, it has been used in synthetic organic chemistry as a reagent for the synthesis of various complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is not well understood. However, it is believed that the complex acts as a Lewis acid, which is capable of coordinating to electron-rich species such as carbon dioxide and organic substrates. This coordination facilitates the transfer of electrons and the formation of new bonds, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that this compound has not been extensively studied and its effects on humans and other organisms have not been fully determined.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide in laboratory experiments has several advantages. It is relatively easy to synthesize, is highly reactive, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify and can be expensive to obtain.
Direcciones Futuras
The potential applications of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide are far-reaching, and there are numerous possibilities for future research. Some possible future research directions include further study of its mechanism of action and its potential applications in the synthesis of complex organic compounds. Additionally, further research could be done on its potential applications in electrochemistry, catalysis, and the development of novel materials. Finally, further research could be done to explore its potential toxicity and its effects on living organisms.
Métodos De Síntesis
The synthesis of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally achieved through a two-step process. The first step involves the preparation of the N-4-iodophenyl imino butane ligand by the reaction of 4-iodobenzaldehyde and N-butyl-1,4-diaminobutane. The second step involves the coordination of the ligand to a nickel(II) ion in the presence of two bromide ions to form the desired complex.
Propiedades
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUJMGDKMHCKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2I2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)





